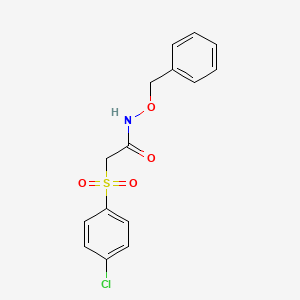
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide, also known as N-(4-chlorophenyl)sulfonyl-2-(phenylmethoxy)acetamide (CPSMPA), is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. CPSMPA has been found to have a wide range of applications in scientific research, including in the study of ion channels, neurotransmitters, and pain pathways.
Mécanisme D'action
CPSMPA acts by binding to specific sites on ion channels and receptors, thereby modulating their activity. For example, CPSMPA binds to a specific site on the TRPA1 channel, causing it to become less responsive to stimuli that would normally activate it. This results in a reduction in pain signaling.
Biochemical and Physiological Effects:
CPSMPA has been found to have a number of biochemical and physiological effects. In addition to its effects on ion channels and receptors, CPSMPA has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme is involved in the regulation of pH in the body, and its inhibition by CPSMPA can result in changes in acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
CPSMPA has several advantages for use in lab experiments. It is a highly specific modulator of ion channels and receptors, making it a valuable tool for studying their function. CPSMPA is also relatively easy to synthesize and has a long shelf life. However, some limitations of CPSMPA include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are several future directions for research involving CPSMPA. One area of interest is the development of new analogs of CPSMPA with improved potency and specificity. Another potential application is the use of CPSMPA in the treatment of pain and inflammation. Additionally, research is needed to further elucidate the mechanisms of action of CPSMPA and its effects on various ion channels and receptors.
Méthodes De Synthèse
CPSMPA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide(phenylmethoxy)acetamide in the presence of a base such as triethylamine. The reaction produces CPSMPA as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
CPSMPA has been extensively used in scientific research due to its ability to modulate the activity of various ion channels and receptors. This compound has been found to be a potent blocker of the TRPA1 channel, which plays a key role in pain signaling. CPSMPA has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation and immune response.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-6-8-14(9-7-13)22(19,20)11-15(18)17-21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCIFQRTOJBOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfonyl-N-phenylmethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,6-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7539494.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
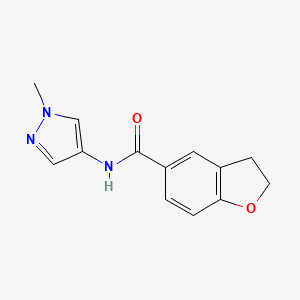
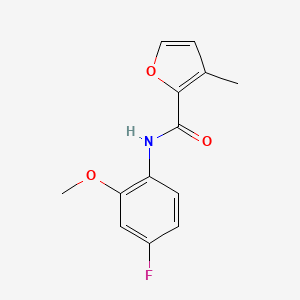
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
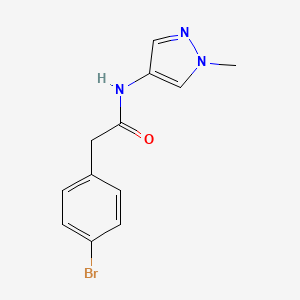
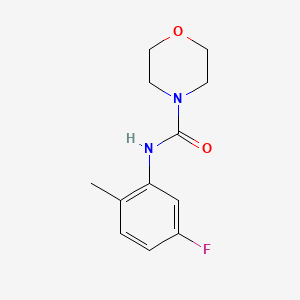

![(3S)-1-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7539570.png)
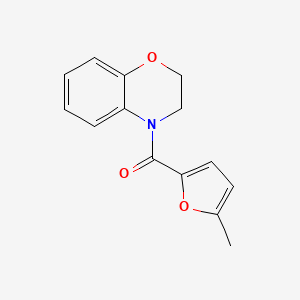
![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)